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Introduction
Fobrepodacin (formerly SPR720) is an oral antibiotic prodrug of SPR719, a novel bacterial

DNA gyrase subunit B (GyrB) inhibitor. It has demonstrated potent activity against a range of

mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

As with any new antimicrobial agent, understanding the mechanisms and frequency of

resistance is crucial for its development and clinical application. These application notes

provide detailed protocols for the induction, selection, and characterization of Fobrepodacin-

resistant mycobacterial strains in a laboratory setting. The primary mechanism of resistance to

SPR719 is the acquisition of mutations in the gyrB gene, which encodes the drug's target.[1] In

some species, such as Mycobacterium abscessus, efflux pump upregulation can also

contribute to resistance.[1]
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Note: Fobrepodacin is the prodrug of SPR719. In vitro susceptibility testing is performed using

the active moiety, SPR719.

Table 2: Minimum Inhibitory Concentrations (MICs) of
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Mycobacterial
Species

MIC50 (µg/mL) MIC90 (µg/mL)
MIC Range
(µg/mL)

Reference

Mycobacterium

avium complex
1 2 0.06 - 4 [3][4]

Mycobacterium

kansasii
Not Reported 0.125 Not Reported [3][4]

Mycobacterium

abscessus
Not Reported 8 1 - >16 [3][4]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of SPR719
This protocol is based on the broth microdilution method as recommended by the Clinical and

Laboratory Standards Institute (CLSI) for mycobacteria.[5][6]

Materials:

SPR719 (dissolved in DMSO)

Cation-adjusted Mueller-Hinton broth (CAMHB) for rapidly growing mycobacteria (RGM)

CAMHB supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase) for slowly

growing mycobacteria (SGM)

Sterile 96-well U-bottom microtiter plates

Mycobacterial isolates for testing

Mycobacterium tuberculosis H37Rv ATCC 27294 (as a control)

Sterile saline or water with 0.05% Tween 80

McFarland standard 0.5
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Incubator (37°C)

Inverted mirror for reading plates

Procedure:

Inoculum Preparation:

1. Culture mycobacteria on solid media (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient

growth is observed.

2. Aseptically transfer colonies to a sterile tube containing sterile saline or water with Tween

80 and glass beads.

3. Vortex thoroughly to create a homogenous suspension.

4. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

5. For SGM, dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum

concentration of approximately 1-5 x 105 CFU/mL. For RGM, a 1:200 dilution is typically

used.[5]

Plate Preparation:

1. Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a separate 96-well

plate.

2. Transfer 100 µL of each drug dilution to the corresponding wells of the test plate. The final

volume in each well after adding the inoculum will be 200 µL.

3. Include a drug-free well as a positive growth control and an uninoculated well with broth as

a negative control.

Inoculation:

1. Add 100 µL of the prepared mycobacterial inoculum to each well of the microtiter plate.

Incubation:
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1. Seal the plates with a breathable membrane or place them in a humidified container to

prevent evaporation.

2. Incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g.,

3-5 days for RGM, 14-21 days for M. tuberculosis).

Reading the MIC:

1. The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible

growth of the mycobacteria.[7]

2. Use an inverted mirror to facilitate the reading of sedimented mycobacterial growth at the

bottom of the wells.

Protocol 2: Induction and Selection of Spontaneous
Fobrepodacin-Resistant Mutants
This protocol describes a single-step selection method to isolate spontaneous mutants

resistant to Fobrepodacin's active form, SPR719.

Materials:

Mycobacterial strain of interest with a known SPR719 MIC.

Middlebrook 7H10 or 7H11 agar plates.

SPR719 stock solution.

Sterile saline or water with 0.05% Tween 80.

Spectrophotometer.

Incubator (37°C).

Procedure:

Inoculum Preparation:
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1. Grow the mycobacterial strain in liquid medium (e.g., Middlebrook 7H9 broth with

appropriate supplements) to late logarithmic phase.

2. Harvest the cells by centrifugation and wash them twice with sterile saline or water with

Tween 80.

3. Resuspend the pellet in a small volume of saline and determine the cell density (CFU/mL)

by plating serial dilutions on drug-free agar.

Selection of Resistant Mutants:

1. Prepare Middlebrook 7H10 or 7H11 agar plates containing various concentrations of

SPR719. It is recommended to use concentrations that are multiples of the predetermined

MIC (e.g., 2x, 4x, 8x, and 16x MIC).[1][2]

2. Plate a high density of the prepared mycobacterial suspension (e.g., 108 to 109 CFU) onto

each drug-containing plate.

3. Also, plate serial dilutions of the inoculum onto drug-free agar to accurately determine the

initial viable cell count.

4. Incubate the plates at 37°C for 3-6 weeks, or until colonies appear on the drug-containing

plates.

Confirmation and Isolation of Resistant Mutants:

1. Pick individual colonies that grow on the SPR719-containing plates.

2. Restreak each colony onto a fresh agar plate containing the same concentration of

SPR719 to confirm resistance.

3. Simultaneously, streak the colony onto a drug-free agar plate for propagation and

cryopreservation.

4. Calculate the frequency of resistance by dividing the number of resistant colonies by the

total number of viable cells plated.
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Protocol 3: Genotypic Characterization of Fobrepodacin-
Resistant Mutants
This protocol outlines the steps for identifying mutations in the gyrB gene of the selected

resistant mutants.

Materials:

Confirmed Fobrepodacin-resistant mycobacterial isolates.

Wild-type (susceptible) parental strain.

DNA extraction kit for mycobacteria.

PCR primers flanking the quinolone resistance-determining region (QRDR) of the gyrB gene.

PCR reagents (Taq polymerase, dNTPs, buffer).

Thermocycler.

Agarose gel electrophoresis equipment.

DNA sequencing service.

Procedure:

Genomic DNA Extraction:

1. Culture the resistant mutants and the wild-type strain in appropriate liquid or solid media.

2. Extract genomic DNA from each strain using a commercially available kit or a standard in-

house protocol for mycobacteria. Ensure the DNA is of high purity and concentration.

PCR Amplification of the gyrB Gene:

1. Design or obtain PCR primers that amplify the region of the gyrB gene known to be

associated with resistance to GyrB inhibitors.[8][9]
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2. Perform PCR using the extracted genomic DNA as a template. The PCR conditions

(annealing temperature, extension time) should be optimized for the specific primers and

mycobacterial species.

3. Verify the successful amplification of the target region by running a small volume of the

PCR product on an agarose gel. A single band of the expected size should be visible.

DNA Sequencing:

1. Purify the PCR products to remove primers and dNTPs.

2. Send the purified PCR products for Sanger sequencing using the same primers used for

amplification.

Sequence Analysis:

1. Align the DNA sequences obtained from the resistant mutants with the sequence from the

wild-type parental strain.

2. Identify any nucleotide changes (substitutions, insertions, or deletions) in the gyrB gene of

the resistant isolates.

3. Translate the nucleotide sequences to amino acid sequences to determine if the mutations

result in amino acid substitutions in the GyrB protein.
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Caption: Workflow for Fobrepodacin resistance studies.
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Caption: Fobrepodacin mechanism and resistance pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/357785419_In_Vitro_Resistance_against_DNA_Gyrase_Inhibitor_SPR719_in_Mycobacterium_avium_and_Mycobacterium_abscessus
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097464/
https://www.researchgate.net/publication/348643353_The_Benzimidazole_SPR719_Shows_Promising_Concentration-Dependent_Activity_and_Synergy_against_Nontuberculous_Mycobacteria
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485866/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/20560078/
https://pubmed.ncbi.nlm.nih.gov/20560078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318379/
https://pubmed.ncbi.nlm.nih.gov/16438215/
https://pubmed.ncbi.nlm.nih.gov/16438215/
https://www.benchchem.com/product/b3321803#techniques-for-inducing-and-selecting-fobrepodacin-resistant-mycobacterial-strains
https://www.benchchem.com/product/b3321803#techniques-for-inducing-and-selecting-fobrepodacin-resistant-mycobacterial-strains
https://www.benchchem.com/product/b3321803#techniques-for-inducing-and-selecting-fobrepodacin-resistant-mycobacterial-strains
https://www.benchchem.com/product/b3321803#techniques-for-inducing-and-selecting-fobrepodacin-resistant-mycobacterial-strains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3321803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

